Cas no 1805555-68-3 (4-Amino-2,3-bis(trifluoromethyl)benzyl chloride)

4-Amino-2,3-bis(trifluoromethyl)benzyl chloride 化学的及び物理的性質
名前と識別子
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- 4-Amino-2,3-bis(trifluoromethyl)benzyl chloride
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- インチ: 1S/C9H6ClF6N/c10-3-4-1-2-5(17)7(9(14,15)16)6(4)8(11,12)13/h1-2H,3,17H2
- InChIKey: UKIMIBLGYNYYMY-UHFFFAOYSA-N
- ほほえんだ: ClCC1=CC=C(C(C(F)(F)F)=C1C(F)(F)F)N
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 17
- 回転可能化学結合数: 1
- 複雑さ: 263
- 疎水性パラメータ計算基準値(XlogP): 3.4
- トポロジー分子極性表面積: 26
4-Amino-2,3-bis(trifluoromethyl)benzyl chloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A013011973-1g |
4-Amino-2,3-bis(trifluoromethyl)benzyl chloride |
1805555-68-3 | 97% | 1g |
1,475.10 USD | 2021-06-25 |
4-Amino-2,3-bis(trifluoromethyl)benzyl chloride 関連文献
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
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Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
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9. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
4-Amino-2,3-bis(trifluoromethyl)benzyl chlorideに関する追加情報
4-Amino-2,3-bis(trifluoromethyl)benzyl chloride: A Comprehensive Overview
The compound 4-Amino-2,3-bis(trifluoromethyl)benzyl chloride (CAS No. 1805555-68-3) is a highly specialized organic chemical with significant applications in various fields of chemistry. This compound is characterized by its unique structure, which includes an amino group (-NH₂) at the 4-position and two trifluoromethyl (-CF₃) groups at the 2 and 3 positions of a benzene ring. The benzyl chloride group further enhances its reactivity and versatility in chemical reactions.
Recent studies have highlighted the importance of 4-Amino-2,3-bis(trifluoromethyl)benzyl chloride in the synthesis of advanced materials and pharmaceuticals. Its structure makes it an ideal candidate for use as an intermediate in the production of biologically active compounds. The trifluoromethyl groups contribute to the compound's stability and lipophilicity, while the amino group provides sites for further functionalization.
One of the most notable applications of 4-Amino-2,3-bis(trifluoromethyl)benzyl chloride is in the field of drug discovery. Researchers have utilized this compound to develop novel therapeutic agents with improved bioavailability and efficacy. For instance, studies published in leading chemistry journals have demonstrated its potential in creating anti-cancer drugs with enhanced targeting capabilities.
In addition to its role in pharmaceuticals, 4-Amino-2,3-bis(trifluoromethyl)benzyl chloride has found applications in materials science. Its unique electronic properties make it suitable for use in the synthesis of advanced polymers and coatings. Recent advancements in nanotechnology have also explored its potential as a building block for creating nanostructured materials with tailored properties.
The synthesis of 4-Amino-2,3-bis(trifluoromethyl)benzyl chloride involves a multi-step process that typically begins with the preparation of the corresponding benzene derivative. The introduction of the trifluoromethyl groups is achieved through electrophilic substitution reactions, while the amino group is introduced via nucleophilic substitution or other specialized techniques. The final step involves the conversion of the benzene ring into a benzyl chloride derivative through a carefully controlled chlorination process.
From a structural perspective, 4-Amino-2,3-bis(trifluoromethyl)benzyl chloride exhibits a high degree of symmetry due to the placement of its substituents. This symmetry not only influences its physical properties but also plays a crucial role in determining its reactivity under various chemical conditions. The compound's melting point and boiling point are significantly affected by the electron-withdrawing nature of the trifluoromethyl groups, which enhance its thermal stability.
Recent research has also focused on understanding the environmental impact of 4-Amino-2,3-bis(trifluoromethyl)benzyl chloride. Studies have shown that while it is stable under normal conditions, it can undergo degradation under specific environmental conditions, such as prolonged exposure to light or high temperatures. These findings are critical for ensuring safe handling and disposal practices in industrial settings.
In conclusion, 4-Amino-2,3-bis(trifluoromethyl)benzyl chloride (CAS No. 1805555-68-3) is a versatile compound with wide-ranging applications across multiple disciplines. Its unique structure and chemical properties make it an invaluable tool in modern chemistry research and development. As ongoing studies continue to uncover new uses for this compound, its significance in both academic and industrial settings is expected to grow further.
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